2-[(4-hydroxyphenyl)amino]-1,3-thiazol-4(5H)-one
Overview
Description
“2-[(4-hydroxyphenyl)amino]-1,3-thiazol-4(5H)-one” is a compound that belongs to the class of organic medicinal compounds known as 2-aminothiazoles . These compounds are utilized as starting materials for the synthesis of a diverse range of heterocyclic analogues with promising therapeutic roles .
Synthesis Analysis
The synthesis of 2-aminothiazoles involves the use of FTIR and NMR (1H and 13C) for characterization . The compounds are synthesized and then evaluated for their antibacterial potential against multi-drug resistant clinical isolates .Molecular Structure Analysis
The molecular structure of the synthesized derivatives is confirmed by their physicochemical properties and spectroanalytical data (NMR, IR, and elemental) .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 2-aminothiazoles are significant. These compounds are utilized as starting materials for the synthesis of diverse range of heterocyclic analogues .Scientific Research Applications
Fluorescence Studies : The compound has been studied for its fluorescence properties. It was found that the presence of a 2'-amino group in such compounds lowers the fluorescence quantum yields. This observation is significant under both neutral and alkaline conditions in various organic solvents. The intramolecular hydrogen bond between the amino and hydroxyl groups plays a crucial role in these fluorescence properties (Kammel et al., 2019).
Antioxidant Activity : 2-Amino-5-alkylidenethiazol-4-ones, a closely related class of compounds, have shown promising antioxidant activity. This activity is linked to their ability to inhibit lipid peroxidation, a process that can cause cell damage. The study demonstrated that these compounds could act as electron donors, scavenging lipid radicals (Zvezdanović et al., 2014).
Anticancer Activity : Derivatives of 4-aminothiazol-2(5H)-one have been synthesized and screened for anticancer activity. Some derivatives exhibited selective action on certain cancer cell lines, showing low to moderate anticancer activity. This suggests potential therapeutic applications (Kaminskyy et al., 2015).
Synthesis of New Compounds : The compound has been used as a starting material for synthesizing various derivatives, including glucosides. These derivatives were evaluated for biological activity, highlighting the versatility of this compound in synthesizing new molecules with potential biological applications (Taile et al., 2010).
Computational Chemistry : The compound has been the subject of computational studies to predict its corrosion inhibition performances. Quantum chemical parameters and molecular dynamics simulations were used to investigate the interactions between this compound and metal surfaces, demonstrating its potential as a corrosion inhibitor (Kaya et al., 2016).
Mechanism of Action
Thiazoles
are a significant class of organic medicinal compounds utilized as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles . They exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .
Target of Action
The targets of thiazoles can vary greatly depending on the specific compound and its substituents. They can interact with a variety of biological targets to induce their effects .
Mode of Action
The mode of action of thiazoles also depends on the specific compound. They can interact with their targets in a variety of ways, including binding to enzymes or receptors, inhibiting protein synthesis, or disrupting cell membrane function .
Biochemical Pathways
Thiazoles can affect a variety of biochemical pathways. For example, some thiazoles have been shown to inhibit key enzymes in bacterial cell wall synthesis, leading to cell death .
Pharmacokinetics
The pharmacokinetics of thiazoles can vary greatly depending on the specific compound. Factors such as absorption, distribution, metabolism, and excretion (ADME) can all be influenced by the structure of the compound .
Result of Action
The result of the action of thiazoles can include a variety of effects at the molecular and cellular level, including inhibition of cell growth, induction of cell death, or modulation of immune response .
Action Environment
The action, efficacy, and stability of thiazoles can be influenced by a variety of environmental factors, including pH, temperature, and the presence of other compounds .
Properties
IUPAC Name |
2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2S/c12-7-3-1-6(2-4-7)10-9-11-8(13)5-14-9/h1-4,12H,5H2,(H,10,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCHXTRSZKFRYJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=NC2=CC=C(C=C2)O)S1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>31.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49668000 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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